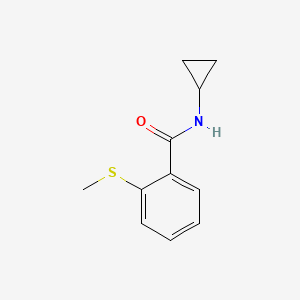
N-cyclopropyl-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(methylthio)benzamide: is an organic compound with the molecular formula C11H13NOS It is a benzamide derivative characterized by the presence of a cyclopropyl group and a methylthio group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(methylthio)benzamide typically involves the reaction of 2-(methylthio)benzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of 2-(methylthio)benzoic acid: This can be achieved by converting it to its acyl chloride derivative using thionyl chloride (SOCl2).
Reaction with cyclopropylamine: The acyl chloride derivative is then reacted with cyclopropylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines
Substitution: Formation of halogenated or nitrated derivatives
Applications De Recherche Scientifique
N-cyclopropyl-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-(methylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-cyclopropyl-2-(methylthio)benzamide can be compared with other benzamide derivatives to highlight its uniqueness. Similar compounds include:
N-cyclopropylbenzamide: Lacks the methylthio group, which may result in different chemical and biological properties.
N-methyl-2-(methylthio)benzamide: Contains a methyl group instead of a cyclopropyl group, leading to variations in reactivity and activity.
2-(methylthio)benzamide: Lacks the cyclopropyl group, which may affect its overall stability and interactions.
Propriétés
IUPAC Name |
N-cyclopropyl-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-14-10-5-3-2-4-9(10)11(13)12-8-6-7-8/h2-5,8H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPSWNMNJRXLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)

![3-(5-Chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5787224.png)
![(3E)-N-cyclooctyl-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B5787231.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5787234.png)

![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)
![3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID](/img/structure/B5787257.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)
![2-amino-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5787269.png)
![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)
![N-[(4-chlorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5787303.png)
